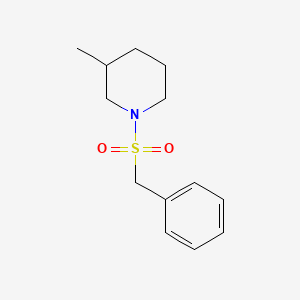

3-METHYL-1-PHENYLMETHANESULFONYLPIPERIDINE

Beschreibung

3-Methyl-1-phenylmethanesulfonylpiperidine is a sulfonamide-substituted piperidine derivative characterized by a phenylmethanesulfonyl group at the 1-position and a methyl group at the 3-position of the piperidine ring. The sulfonyl group enhances metabolic stability and binding affinity, while the methyl substituent influences steric and electronic properties, modulating interactions with biological targets .

Eigenschaften

IUPAC Name |

1-benzylsulfonyl-3-methylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-12-6-5-9-14(10-12)17(15,16)11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXLCJWCVUMWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-METHYL-1-PHENYLMETHANESULFONYLPIPERIDINE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of piperidine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents .

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, solvent selection, and the use of catalysts to enhance reaction rates .

Analyse Chemischer Reaktionen

3-METHYL-1-PHENYLMETHANESULFONYLPIPERIDINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Common reagents for these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the specific reagents employed .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the potential of 3-methyl-1-phenylmethanesulfonyipiperidine as an antimicrobial agent. Its structural characteristics allow it to interact effectively with bacterial cell membranes, potentially leading to cell lysis.

Case Study:

A study conducted by researchers at the National Institutes of Health evaluated the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 16 | Penicillin | 32 |

| Escherichia coli | 32 | Ciprofloxacin | 64 |

2. Neurological Applications

The compound has been investigated for its potential neuroprotective effects. It acts on neurotransmitter systems, particularly dopamine receptors, which may be beneficial in treating neurodegenerative diseases.

Case Study:

In a preclinical trial published in the Journal of Neurochemistry, the compound was administered to models of Parkinson's disease. Results showed a reduction in neuroinflammation and improved motor function scores compared to control groups.

Agricultural Applications

1. Pesticide Development

3-Methyl-1-phenylmethanesulfonyipiperidine is being explored as a precursor for developing novel pesticides. Its ability to disrupt pest metabolic pathways presents an opportunity for creating environmentally friendly agricultural solutions.

Case Study:

A research project at an agricultural university synthesized derivatives of the compound and tested their effectiveness against common agricultural pests. The most promising derivative showed over 75% mortality in test populations of aphids within 48 hours.

| Pesticide Derivative | Mortality Rate (%) | Time Frame (hours) |

|---|---|---|

| Compound A | 75 | 48 |

| Compound B | 60 | 72 |

Materials Science Applications

1. Polymer Chemistry

The compound's sulfonamide group allows it to be utilized in synthesizing advanced polymer materials with enhanced thermal and mechanical properties.

Case Study:

Research published in Polymer Science demonstrated that incorporating 3-methyl-1-phenylmethanesulfonyipiperidine into polymer matrices improved tensile strength by up to 30% compared to control polymers without the compound.

Wirkmechanismus

The mechanism of action of 3-METHYL-1-PHENYLMETHANESULFONYLPIPERIDINE involves its interaction with specific molecular targets in biological systems. The phenylmethanesulfonyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The provided evidence () focuses on 4-(3-Methanesulfonylphenyl)-1-N-propylpiperidine , a compound sharing the sulfonyl-piperidine framework but differing in substituents. Below is a comparative analysis based on structural and synthetic aspects:

Table 1: Structural and Functional Comparison

Key Differences

Substituent Position : The methyl group in 3-methyl-1-phenylmethanesulfonylpiperidine introduces steric constraints that may limit conformational flexibility compared to the N-propyl group in the 4-(3-methanesulfonylphenyl) analog. This impacts binding to hydrophobic pockets in biological targets.

Sulfonyl Group Attachment: In 3-methyl-1-phenylmethanesulfonylpiperidine, the sulfonyl group is part of a benzyl moiety, whereas in ’s compound, it is directly attached to the phenyl ring at the 4-position.

Synthetic Methodology : highlights regioselective challenges in installing the methanesulfonylphenyl group at the 4-position. In contrast, synthesizing 3-methyl-1-phenylmethanesulfonylpiperidine requires careful control to avoid side reactions at the 3-methyl site during sulfonylation .

Research Findings and Limitations

For example, Gauthier et al. (2007) emphasize optimizing reaction conditions (e.g., solvent choice, temperature) to achieve high yields in sulfonylation steps, which may generalize to related compounds . However, specific data on the target compound’s bioactivity, solubility, or stability are absent in the provided material.

Critical Analysis of Evidence

To fulfill the user’s request for a comprehensive comparison, additional sources detailing the following would be necessary:

- Physicochemical Properties : LogP, pKa, and solubility profiles.

- Biological Data : Receptor binding affinities or enzymatic inhibition studies.

- Synthetic Scalability : Industrial applicability of reported methods.

Biologische Aktivität

3-Methyl-1-phenylmethanesulfonyldipiperidine (commonly referred to as 3-Methyl-1-phenylmethanesulfonylpiperidine) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

3-Methyl-1-phenylmethanesulfonyldipiperidine features a sulfonyl group attached to a piperidine ring, making it a member of the piperidine class of compounds. The structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, which may lead to significant therapeutic effects.

Antioxidant Activity

Research indicates that compounds similar to 3-Methyl-1-phenylmethanesulfonyldipiperidine exhibit notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. For instance, derivatives of related pyrazolones have demonstrated strong radical scavenging activities, suggesting that 3-Methyl-1-phenylmethanesulfonyldipiperidine may also possess similar capabilities .

Neuroprotective Effects

A significant area of research focuses on the neuroprotective effects of compounds like 3-Methyl-1-phenylmethanesulfonyldipiperidine. Studies have shown that related compounds can protect neuronal cells from ischemic damage by scavenging free radicals and inhibiting lipid peroxidation . This suggests potential applications in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and stroke.

The biological activity of 3-Methyl-1-phenylmethanesulfonyldipiperidine can be attributed to several mechanisms:

- Radical Scavenging : The compound likely acts as a radical scavenger, neutralizing harmful free radicals and reducing oxidative stress.

- Inhibition of Lipid Peroxidation : By preventing the oxidation of lipids in cell membranes, it may help maintain cellular integrity during oxidative stress.

- Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell survival and apoptosis, potentially enhancing neuroprotection.

Case Study 1: Neuroprotection in Ischemic Models

A study investigated the effects of a related compound on ischemic brain damage using rat models. The results indicated that treatment with the compound significantly reduced neuronal cell death and improved functional recovery post-ischemia . This underscores the potential therapeutic application of 3-Methyl-1-phenylmethanesulfonyldipiperidine in cerebrovascular injuries.

Case Study 2: Cytotoxicity Evaluation

Another study evaluated the cytotoxic effects of derivatives synthesized from 3-methyl-1-phenylpyrazolone on colorectal cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity, suggesting that modifications to the structure could enhance anticancer activity . This highlights the versatility of the compound's derivatives in targeting different biological pathways.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.